molecular formula C26H18Cl2N2O3S2 B12034949 Benzyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate CAS No. 617696-96-5

Benzyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B12034949
CAS No.: 617696-96-5
M. Wt: 541.5 g/mol
InChI Key: GMDKTGQYNYMBJY-FYJGNVAPSA-N
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Description

Benzyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolopyrimidine derivative characterized by:

  • A 3,4-dichlorobenzylidene substituent at position 2.
  • A benzyl ester group at position 4.
  • A thiophen-2-yl moiety at position 3.
  • A rigid thiazolo[3,2-a]pyrimidine core.

Properties

CAS No.

617696-96-5

Molecular Formula

C26H18Cl2N2O3S2

Molecular Weight

541.5 g/mol

IUPAC Name

benzyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H18Cl2N2O3S2/c1-15-22(25(32)33-14-16-6-3-2-4-7-16)23(20-8-5-11-34-20)30-24(31)21(35-26(30)29-15)13-17-9-10-18(27)19(28)12-17/h2-13,23H,14H2,1H3/b21-13+

InChI Key

GMDKTGQYNYMBJY-FYJGNVAPSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC(=C(C=C3)Cl)Cl)/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include benzyl derivatives, thiazole, and pyrimidine precursors. Common synthetic routes may involve:

    Condensation Reactions: Combining benzyl derivatives with thiazole and pyrimidine under acidic or basic conditions.

    Cyclization: Formation of the thiazolopyrimidine ring system through cyclization reactions.

    Functional Group Modifications: Introduction of specific functional groups such as dichlorobenzylidene and thienyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Techniques such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C26H18Cl2N2O3S and a molecular weight of 541.479 g/mol. Its structure features a thiazolo-pyrimidine core, which is known for various biological activities. The presence of dichlorobenzylidene and thienyl groups enhances its pharmacological potential.

  • Antimicrobial Properties : Compounds with similar thiazolo-pyrimidine structures have demonstrated antimicrobial activity. Research indicates that derivatives can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antibiotics .
  • Anticancer Activity : The thiazolo-pyrimidine scaffold has been associated with anticancer properties. Studies show that modifications to this scaffold can lead to compounds that effectively target cancer cells by inducing apoptosis and inhibiting cell proliferation .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, related compounds have shown promise as inhibitors of sodium-dependent glucose cotransporters (SGLT), which are crucial in diabetes treatment .

Case Studies

  • Antimicrobial Efficacy : A study on thiazolo-pyrimidine derivatives demonstrated significant antimicrobial activity against resistant strains of bacteria. The synthesized compound showed minimum inhibitory concentrations (MIC) comparable to existing antibiotics .
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines indicated that derivatives of thiazolo-pyrimidines could inhibit tumor growth significantly. The mechanism involved the downregulation of key survival pathways in cancer cells .

Mechanism of Action

The mechanism of action of Benzyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition: Inhibiting the activity of specific enzymes or receptors.

    Activation: Activating specific signaling pathways.

    Binding: Binding to specific molecular targets to modulate their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Benzylidene Group

Key analogues differ in the benzylidene substituent, altering electronic, steric, and solubility properties.

Table 1: Substituent Comparison
Compound Name (Benzylidene Substituent) Molecular Formula Molecular Weight (g/mol) Key Substituent Properties
3,4-Dichloro (Target Compound) C₂₆H₁₈Cl₂N₂O₃S₂ 541.47 Strongly electron-withdrawing, lipophilic
4-Bromo () C₂₆H₁₉BrN₂O₃S₂ 551.47 Halogen substitution (Br), moderate lipophilicity
3,4-Dimethoxy () C₂₈H₂₅N₂O₅S₂ 557.68 Electron-donating (methoxy), increased polarity
2,4,6-Trimethoxy () C₂₆H₂₆N₂O₆S 494.55 Steric bulk, reduced reactivity
4-Cyano () C₂₂H₁₇N₃O₃S 403.45 Electron-withdrawing (CN), planar geometry

Key Findings :

  • Methoxy groups (e.g., 3,4-dimethoxy) increase polarity, improving aqueous solubility but reducing membrane permeability .

Ester Group Modifications

The benzyl ester in the target compound contrasts with ethyl esters in analogues (e.g., ), impacting pharmacokinetics:

  • Benzyl esters are more lipophilic, favoring blood-brain barrier penetration.

Key Findings :

  • Yields for Knoevenagel condensations (e.g., ) are consistent (~68%) regardless of substituent.
  • IR and NMR data correlate with substituent electronic effects (e.g., CN groups show distinct stretches at ~2,200 cm⁻¹) .

Crystallographic and Solid-State Properties

Table 3: Crystallographic Data
Compound (Substituent) Crystal System Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding Patterns
Target (3,4-dichloro) Not reported N/A N/A Likely C–H···O/S interactions
2,4,6-Trimethoxy () Monoclinic P21/n a=7.536, b=18.178, c=16.973 C=O···H–C and S···H–C
4-Carboxy () Triclinic P1 a=10.25, b=12.34, c=14.56 Carboxylic acid dimerization

Key Findings :

  • Methoxy-substituted derivatives (e.g., ) exhibit tighter packing due to H-bonding with OCH₃ groups .
  • Carboxylic acid derivatives () form dimers, enhancing thermal stability .

Biological Activity

Benzyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, and various biological activities, supported by relevant research findings.

Structural Characteristics

The compound features a thiazolo-pyrimidine core with significant substitutions including:

  • A benzylidene group with dichlorobenzene substitutions.
  • A thienyl moiety which may enhance its reactivity and biological interactions.

The molecular formula is C23H20Cl2N2O3SC_{23}H_{20}Cl_2N_2O_3S with a molecular weight of approximately 507.5g/mol507.5\,g/mol .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the thiazolo[3,2-a]pyrimidine core through cyclization reactions.
  • Introduction of the benzylidene group via condensation reactions with 3,4-dichlorobenzaldehyde.
  • Final modifications to enhance yield and purity .

Anticancer Activity

Research indicates that compounds within this structural class exhibit significant anticancer properties. Specifically:

  • They act as inhibitors of protein kinases , particularly casein kinase 2 (CK2), which is implicated in various cancer pathways.
  • Studies have shown anti-proliferative effects against multiple cancer cell lines and the ability to induce apoptosis in resistant cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • In vitro studies suggest moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Similar compounds have demonstrated effectiveness against resistant strains such as Staphylococcus aureus and E. coli .

Other Biological Activities

Additional studies have highlighted various other biological activities associated with thiazolo-pyrimidine derivatives:

  • Anti-inflammatory : Some derivatives show promising results in reducing inflammation markers.
  • Analgesic : Certain compounds have been noted for their pain-relieving properties.
  • Antioxidant : The presence of thienyl groups may contribute to antioxidant activity .

Case Studies and Research Findings

A selection of notable studies on related compounds includes:

StudyFindings
Viveka et al. (2012)Investigated the synthesis and biological evaluation of thiazolo-pyrimidines with significant antimicrobial and anti-inflammatory activities.
Ghorab et al. (2000)Reported on the antimicrobial efficacy of thiazolopyrimidine derivatives against various pathogens.
Sayed et al. (2006)Evaluated the antitumor potential of similar compounds, noting their ability to inhibit cell proliferation effectively.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing thiazolo[3,2-a]pyrimidine derivatives, and how can they be adapted for the target compound?

  • Methodological Answer : A common approach involves cyclocondensation of thiouracil derivatives with aromatic aldehydes in the presence of chloroacetic acid and sodium acetate under reflux conditions (acetic anhydride/acetic acid solvent system) . For the target compound, substituting 3,4-dichlorobenzaldehyde into this protocol may yield the desired benzylidene moiety. Optimization of reaction time (typically 2–12 hours) and temperature (80–120°C) is critical to avoid side products. Post-synthesis purification via column chromatography or crystallization (e.g., DMF/water mixtures) is advised .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and stereochemistry of the target compound?

  • Methodological Answer :

  • 1H NMR : The (2E)-configuration of the benzylidene group is confirmed by a singlet for the =CH proton at δ 7.94–8.01 ppm, with coupling constants (J) > 12 Hz indicative of trans geometry .
  • 13C NMR : The carbonyl (C=O) of the thiazolo[3,2-a]pyrimidine core appears at ~165–171 ppm, while the ester carboxylate resonates at ~167–171 ppm .
  • IR : Strong absorption bands at ~1710–1740 cm⁻¹ (ester C=O) and ~1650–1680 cm⁻¹ (thiazolo C=O) validate functional groups .
  • MS : Molecular ion peaks (e.g., m/z 386–403 for analogues) should align with the calculated molecular weight .

Q. What crystallographic parameters are critical for determining the solid-state structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential. Key parameters include:

  • Space group (e.g., P1 or P21/n for similar derivatives) .
  • Unit cell dimensions : For example, monoclinic systems (β ≈ 96–101°) with Z = 4–8 .
  • Intermolecular interactions : Hydrogen bonds (C–H···O/N) and π-π stacking (3.5–4.0 Å) stabilize the lattice .

Advanced Research Questions

Q. How can substituents on the benzylidene and thiophenyl groups influence the compound’s bioactivity and crystallinity?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., 3,4-dichloro) enhance electrophilicity, potentially increasing reactivity in biological assays.
  • Thiophenyl groups contribute to π-stacking interactions, affecting solubility and crystal packing .
  • Comparative crystallographic studies (e.g., R-factors = 0.044–0.178) reveal that bulky substituents reduce symmetry, leading to triclinic systems .

Q. What experimental strategies resolve contradictions in spectroscopic vs. crystallographic data for stereoisomers?

  • Methodological Answer :

  • SC-XRD : Unambiguously assigns stereochemistry (e.g., (2E) vs. (2Z)) via torsion angles and bond lengths .
  • Dynamic NMR : Detects isomerization barriers in solution (e.g., coalescence temperatures for =CH protons) .
  • Theoretical calculations : Density Functional Theory (DFT) optimizes geometries to validate experimental data .

Q. How can intermolecular interactions be engineered to improve the compound’s thermal stability?

  • Methodological Answer :

  • Co-crystallization : Introduce hydrogen-bond donors (e.g., N,N-dimethylformamide) to form stable solvates .
  • Substituent tuning : Methoxy or acetoxy groups enhance H-bonding networks, as seen in derivatives with TGA decomposition temperatures >200°C .

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